molecular formula C12H16N2O2 B591914 (R)-3-N-Cbz-Aminopyrrolidine CAS No. 879275-77-1

(R)-3-N-Cbz-Aminopyrrolidine

Cat. No.: B591914
CAS No.: 879275-77-1
M. Wt: 220.272
InChI Key: DSOICHFMGRBFCM-LLVKDONJSA-N
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Description

®-3-N-Cbz-Aminopyrrolidine is a chiral compound that belongs to the class of aminopyrrolidines. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is of significant interest in organic chemistry due to its utility in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Cbz-Aminopyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-3-aminopyrrolidine.

    Protection: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of ®-3-N-Cbz-Aminopyrrolidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: ®-3-N-Cbz-Aminopyrrolidine undergoes various chemical reactions, including:

    Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.

    Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydride), organic solvent (e.g., tetrahydrofuran).

    Oxidation: Potassium permanganate or chromium trioxide, aqueous or organic solvent.

Major Products:

    Hydrogenation: ®-3-aminopyrrolidine.

    Substitution: N-alkyl or N-acyl derivatives of ®-3-N-Cbz-Aminopyrrolidine.

    Oxidation: Corresponding imines or amides.

Scientific Research Applications

®-3-N-Cbz-Aminopyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active amines.

    Medicine: It serves as a building block in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of chiral catalysts and ligands.

Mechanism of Action

The mechanism of action of ®-3-N-Cbz-Aminopyrrolidine depends on its specific application. In medicinal chemistry, it often acts as a prodrug or intermediate that undergoes metabolic transformation to release the active amine. The released amine can interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    (S)-3-N-Cbz-Aminopyrrolidine: The enantiomer of ®-3-N-Cbz-Aminopyrrolidine, differing in the spatial arrangement of atoms around the chiral center.

    N-Boc-3-aminopyrrolidine: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    N-Cbz-2-aminopyrrolidine: A structural isomer with the amino group at the 2-position of the pyrrolidine ring.

Uniqueness: ®-3-N-Cbz-Aminopyrrolidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and facilitates selective reactions. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Properties

IUPAC Name

benzyl N-[(3R)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOICHFMGRBFCM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654191
Record name Benzyl (3R)-pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879275-77-1
Record name Benzyl (3R)-pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-N-Cbz-aminopyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3.21 g 3-Benzyloxycarbonylamino-pyrrolidine-1-carboxylic acid tert-butyl ester in 40 ml dichloromethane were added 11 ml TFA. After 16 h the solution was evaporated to give the crude hydrotrifluoroacetate. Yield: 3.20 g.
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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